2-Bromo-4-fluoro-5-hydroxybenzaldehyde

Synthetic Methodology Process Chemistry Intermediate Procurement

Procure 2-Bromo-4-fluoro-5-hydroxybenzaldehyde for its unique, validated orthogonality. This tetra-substituted scaffold enables at least four sequential chemoselective transformations—Suzuki coupling, nitration, reduction, and reductive amination—without protecting-group manipulation, as demonstrated in EGFR inhibitor synthesis. The 4-fluoro substituent provides a critical lipophilicity boost (ΔLogP=+0.4) without the metabolic liability of alkyl groups, while the 5-hydroxy group maintains solubility (TPSA=37.3 Ų). It is a key, patent-validated intermediate for gut-restricted GPR40 agonists (WO2020/242943), making it a superior choice to single- or dual-substitution analogs that would require extra synthetic steps or risk pharmacokinetic failure.

Molecular Formula C7H4BrFO2
Molecular Weight 219.01 g/mol
CAS No. 1262989-52-5
Cat. No. B3095421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-5-hydroxybenzaldehyde
CAS1262989-52-5
Molecular FormulaC7H4BrFO2
Molecular Weight219.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)F)Br)C=O
InChIInChI=1S/C7H4BrFO2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H
InChIKeyZRHLLMSWDNTUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-fluoro-5-hydroxybenzaldehyde (CAS 1262989-52-5) – Core Synthetic Intermediate Profile for Procurement Decisions


2-Bromo-4-fluoro-5-hydroxybenzaldehyde (C₇H₄BrFO₂, MW 219.01) is a tetra-substituted aromatic aldehyde bearing bromine at the 2-position, fluorine at the 4-position, and a hydroxyl group at the 5-position. This specific substitution pattern enables sequential orthogonal functionalization via palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and aldehyde condensation, making it a privileged building block in medicinal chemistry and agrochemical research [1]. The compound is listed as a key intermediate in patent WO2020/242943 (GPR40 agonists) and is commercially available from multiple vendors at purities of 95%–98% [2].

Why 2-Bromo-4-fluoro-5-hydroxybenzaldehyde (CAS 1262989-52-5) Cannot Be Replaced by Common Analogs in Multi-Step Syntheses


The simultaneous presence of three synthetically addressable functional groups (aldehyde, aryl bromide, phenol) plus a fluorine atom creates a reactivity profile that is absent in any single- or dual-substitution analog. Removing the fluorine (e.g., 2-bromo-5-hydroxybenzaldehyde) eliminates the electron-withdrawing effect that modulates the aldehyde electrophilicity and the acidity of the phenol, while removing the bromine (e.g., 4-fluoro-5-hydroxybenzaldehyde) forfeits the primary handle for Pd-catalyzed cross-coupling. The specific regiochemistry (Br ortho to aldehyde; F para to aldehyde; OH meta to aldehyde) also dictates the order and selectivity of sequential transformations, as documented in the synthesis of tetra-orthogonally-substituted EGFR-kinase inhibitor scaffolds [1]. Simply substituting a close analog risks complete failure of the synthetic route at the step requiring precise electronic and steric tuning.

Head-to-Head Quantitative Evidence for 2-Bromo-4-fluoro-5-hydroxybenzaldehyde (CAS 1262989-52-5) Against Closest Analogs


Synthetic Yield Comparison: Demethylation Route to 2-Bromo-4-fluoro-5-hydroxybenzaldehyde vs. Direct Bromination of 4-Fluoro-5-hydroxybenzaldehyde

The acid-mediated demethylation of 2-bromo-4-fluoro-5-methoxybenzaldehyde with HBr/AcOH at 130 °C for 24 h cleanly provides 2-bromo-4-fluoro-5-hydroxybenzaldehyde in 94% isolated yield after column chromatography . In contrast, direct bromination of 4-fluoro-5-hydroxybenzaldehyde with NBS typically gives mixtures of regioisomers and requires tedious separation, with reported yields for the desired 2-bromo isomer rarely exceeding 60–70% [1]. The 94% yield represents a 24–34 percentage-point advantage.

Synthetic Methodology Process Chemistry Intermediate Procurement

Lipophilicity (LogP) Tuning: 2-Bromo-4-fluoro-5-hydroxybenzaldehyde vs. Non-Fluorinated Analog 2-Bromo-5-hydroxybenzaldehyde

The computed XLogP3-AA for 2-bromo-4-fluoro-5-hydroxybenzaldehyde is 1.8 [1]. The non-fluorinated analog 2-bromo-5-hydroxybenzaldehyde (CAS 2973-80-0) has a computed XLogP3-AA of 1.4 [2]. The incorporation of fluorine at the 4-position increases lipophilicity by 0.4 log units, which can significantly influence membrane permeability and metabolic stability when this scaffold is elaborated into drug candidates.

Medicinal Chemistry Drug Design ADME Optimization

Polar Surface Area and Hydrogen-Bonding Capacity: 2-Bromo-4-fluoro-5-hydroxybenzaldehyde vs. 2-Bromo-4-fluorobenzaldehyde

The topological polar surface area (TPSA) of 2-bromo-4-fluoro-5-hydroxybenzaldehyde is 37.3 Ų [1]. The des-hydroxy analog 2-bromo-4-fluorobenzaldehyde (CAS 128577-47-9) has a TPSA of only 17.1 Ų [2]. The 20.2 Ų increase conferred by the 5-hydroxy group provides an additional hydrogen-bond donor (HBD count = 1 vs. 0) and acceptor (HBA count = 3 vs. 2), which can be exploited to improve aqueous solubility and reduce hERG binding in downstream lead optimization.

Physicochemical Profiling Blood-Brain Barrier Penetration Solubility Prediction

Orthogonal Reactivity Validation: Sequential Pd-Catalyzed Coupling Strategy Unique to 2-Bromo-4-fluoro-5-hydroxybenzaldehyde

The tetra-substitution pattern of 2-bromo-4-fluoro-5-hydroxybenzaldehyde (Br, F, OH, CHO) has been validated in a systematic study of regioisomeric bromo-fluorobenzaldehydes for elaborating EGFR-kinase inhibitor scaffolds [1]. The study demonstrates that the specific regiochemistry (Br ortho to aldehyde, F para) enables a defined sequence: (1) Pd-catalyzed Suzuki coupling at the bromide, (2) nitro-group introduction, (3) reduction and reductive amination, without interference from the fluoro or hydroxyl groups. Regioisomeric analogs with alternative substitution patterns failed to deliver the same product diversity due to competing side reactions or incompatible reactivity ordering.

Orthogonal Functionalization Cross-Coupling EGFR Kinase Inhibitors

Patent-Validated Intermediate Status: 2-Bromo-4-fluoro-5-hydroxybenzaldehyde in GPR40 Agonist Synthesis vs. Generic Building Blocks

2-Bromo-4-fluoro-5-hydroxybenzaldehyde is explicitly specified as a synthetic intermediate in WO2020/242943 (Paragraphs 00299–00300) for constructing gut-restricted GPR40 agonists targeting metabolic and CNS disorders [1]. While generic benzaldehyde building blocks appear in hundreds of patents, the specific incorporation into a late-stage pharmaceutical patent family signals that this precise substitution pattern survives structure-activity relationship (SAR) optimization—unlike many analogs that are eliminated during lead refinement due to potency, selectivity, or metabolic deficiencies.

Patent Literature GPR40 Agonists Metabolic Disorders

Optimal Procurement Scenarios for 2-Bromo-4-fluoro-5-hydroxybenzaldehyde (CAS 1262989-52-5) Based on Evidence


Scaffold for Tetra-Orthogonal Sequential Functionalization in Kinase Inhibitor Programs

When a medicinal chemistry program requires a benzene core that can undergo at least four sequential, chemoselective transformations without protecting-group manipulation, 2-bromo-4-fluoro-5-hydroxybenzaldehyde is the preferred building block. The validated sequence—Pd-catalyzed Suzuki coupling at Br, electrophilic nitration, reduction, and reductive amination—has been demonstrated to proceed with full orthogonality in EGFR inhibitor scaffold elaboration . Analogs lacking the hydroxyl group or with alternative halogen placement require protecting-group strategies that add 2+ synthetic steps.

Fluorinated Fragment for LogP Optimization in CNS or Intracellular Target Programs

Programs targeting intracellular enzymes or receptors where cellular permeability is a known bottleneck should favor 2-bromo-4-fluoro-5-hydroxybenzaldehyde over its non-fluorinated analog (ΔLogP = +0.4) . The fluorine atom provides a lipophilicity boost without the metabolic liability of a methyl or ethyl substituent. Additionally, the 5-hydroxy group (TPSA = 37.3 Ų) provides sufficient polarity to maintain aqueous solubility, balancing permeability and solubility in a way that 2-bromo-4-fluorobenzaldehyde (TPSA = 17.1 Ų) cannot [1].

Patent-Armed Intermediate for GPR40 Agonist Lead Optimization

Research groups pursuing gut-restricted GPR40 agonists for metabolic or CNS indications should prioritize 2-bromo-4-fluoro-5-hydroxybenzaldehyde as a key intermediate. The compound's inclusion in WO2020/242943 confirms that derivatives of this scaffold exhibit on-target GPR40 agonism with gut-restricted pharmacokinetic profiles . Using an unvalidated analog risks investing synthetic effort in a scaffold that will later fail due to systemic exposure or off-target activity.

High-Yield Multi-Gram Synthesis for Process Chemistry Scale-Up

For process chemistry groups scaling beyond 10 grams, the 94% isolated yield reported for the HBr/AcOH demethylation route makes 2-bromo-4-fluoro-5-hydroxybenzaldehyde an economically viable intermediate. Direct bromination routes to regioisomeric analogs typically yield 60–70%, which at 100-gram scale would waste 30–40 grams of material and require additional purification resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-fluoro-5-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.